molecular formula C7H3ClF4O2S2 B13428490 4-Fluoro-3-(trifluoromethylsulfanyl)benzenesulfonyl chloride

4-Fluoro-3-(trifluoromethylsulfanyl)benzenesulfonyl chloride

Cat. No.: B13428490
M. Wt: 294.7 g/mol
InChI Key: NQEVYWXWTNGJCJ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethylsulfanyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C7H3ClF4O2S2. It is a derivative of benzenesulfonyl chloride, featuring both fluorine and trifluoromethylsulfanyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(trifluoromethylsulfanyl)benzenesulfonyl chloride typically involves the chlorosulfonation of 4-fluoro-3-(trifluoromethylsulfanyl)benzene. This reaction is carried out using chlorosulfonic acid in the presence of a catalyst, often under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethylsulfanyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

4-Fluoro-3-(trifluoromethylsulfanyl)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives.

    Biology: The compound is used in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethylsulfanyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 3-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

4-Fluoro-3-(trifluoromethylsulfanyl)benzenesulfonyl chloride is unique due to the presence of both fluorine and trifluoromethylsulfanyl groups, which impart distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where these functional groups are desired.

Properties

Molecular Formula

C7H3ClF4O2S2

Molecular Weight

294.7 g/mol

IUPAC Name

4-fluoro-3-(trifluoromethylsulfanyl)benzenesulfonyl chloride

InChI

InChI=1S/C7H3ClF4O2S2/c8-16(13,14)4-1-2-5(9)6(3-4)15-7(10,11)12/h1-3H

InChI Key

NQEVYWXWTNGJCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)SC(F)(F)F)F

Origin of Product

United States

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